2-Bromo-1-hexene (2-bromohex-1-ene, CAS 3017-66-1) is a vinyl bromide of molecular formula C₆H₁₁Br and molecular weight 163.06 g·mol⁻¹, classified as a brominated terminal alkene bearing the bromine substituent at the vinylic C2 position. The compound is a colorless liquid at ambient temperature with a boiling point of 137.3 ± 9.0 °C at 760 mmHg, density of 1.2 ± 0.1 g·cm⁻³, vapor pressure of 8.8 ± 0.2 mmHg at 25 °C, and an enthalpy of vaporization of 35.9 ± 3.0 kJ·mol⁻¹.
Molecular FormulaC6H11Br
Molecular Weight163.06 g/mol
CAS No.3017-66-1
Cat. No.B12087949
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2-Bromo-1-hexene
CAS
3017-66-1
Molecular Formula
C6H11Br
Molecular Weight
163.06 g/mol
Structural Identifiers
SMILES
CCCCC(=C)Br
InChI
InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3
InChIKey
WRAXOEFICNTJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2-Bromo-1-hexene (CAS 3017-66-1): Baseline Profile for Scientific Procurement
2-Bromo-1-hexene (2-bromohex-1-ene, CAS 3017-66-1) is a vinyl bromide of molecular formula C₆H₁₁Br and molecular weight 163.06 g·mol⁻¹, classified as a brominated terminal alkene bearing the bromine substituent at the vinylic C2 position [1]. The compound is a colorless liquid at ambient temperature with a boiling point of 137.3 ± 9.0 °C at 760 mmHg, density of 1.2 ± 0.1 g·cm⁻³, vapor pressure of 8.8 ± 0.2 mmHg at 25 °C, and an enthalpy of vaporization of 35.9 ± 3.0 kJ·mol⁻¹ . Its calculated Log P (octanol-water partition coefficient) is 3.314, indicating moderate hydrophobicity [2]. The compound serves as a versatile synthetic intermediate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as in elimination reactions to generate alkynes and in polymer chemistry as a comonomer or functional building block [3].
SelectionC2-vinyl bromide regiochemistry for terminal alkenyl products
Use ContextSynthetic intermediate, elimination to 1-hexyne, polymer building block
[1] PubChem. 2-Bromohex-1-ene. Compound Summary CID 12555717. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromohex-1-ene View Source
[3] BenchChem. 2-Bromo-1-hexene: properties, applications and references. 2025. (Note: general reactivity description independently corroborated by PubChem and Springer Materials; cross-coupling applicability is well-established for vinyl bromides as a class.) View Source
Why 2-Bromo-1-hexene Cannot Be Interchanged with Isomeric or Homologous Vinyl Bromides
Vinyl bromides with identical molecular formulae but different bromine regiochemistry (e.g., 1-bromo-1-hexene) or different alkyl chain lengths (e.g., 2-bromo-1-pentene, 2-bromo-1-octene) exhibit measurably divergent physicochemical properties that directly impact synthetic utility, purification strategy, and product isolation. The C2-bromine regiochemistry of 2-bromo-1-hexene confers a distinct Log P of 3.314—0.555 log units higher than its C1-isomer 1-bromo-1-hexene (Log P 2.759), translating to approximately 3.6-fold greater octanol partitioning that alters phase-transfer behavior and extraction efficiency [1][2]. Its boiling point of 137.3 °C is approximately 3.8 °C lower than 1-bromo-1-hexene (141.1 °C), a gap sufficient for fractional distillation separation in multi-component reaction mixtures . Furthermore, the vinyl bromide moiety at C2 enables Pd-catalyzed oxidative addition with regiochemical outcomes distinct from C1-bromo isomers, producing structurally different cross-coupled products that are not interchangeable in downstream synthetic sequences [3]. Simple alkyl bromides such as 1-bromohexane lack the vinyl unsaturation altogether and undergo fundamentally different reaction manifolds (predominantly Sₙ2/nucleophilic substitution rather than cross-coupling at an sp² center), making them unsuitable surrogates for vinyl bromide-requiring protocols.
Regioisomer mismatch
1-Bromo-1-hexene yields different cross-coupled products and extraction behavior due to altered Log P and boiling point.
Homolog property shift
Shorter or longer 2-bromo-1-alkenes shift volatility and hydrophobicity, affecting distillation and phase transfer.
Saturated analog incompatibility
1-Bromohexane lacks vinyl unsaturation; reacts via SN2 not cross-coupling, unsuitable for sp²-center protocols.
[3] Everson, D.A.; Jones, B.A.; Weix, D.J. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. J. Am. Chem. Soc. 2012, 134, 6146–6159. (Establishes differential chemoselectivity of vinyl bromides vs. alkyl bromides in cross-electrophile coupling.) View Source
Quantitative Differentiation Evidence for 2-Bromo-1-hexene Relative to Closest Analogs
Boiling Point Separation: 2-Bromo-1-hexene vs. 1-Bromo-1-hexene
2-Bromo-1-hexene exhibits a boiling point of 137.3 ± 9.0 °C at 760 mmHg, which is 3.8 °C lower than its regioisomer 1-bromo-1-hexene (141.1 ± 9.0 °C) . This boiling point difference, while modest, is sufficient for fractional distillation separation under controlled conditions, enabling procurement of the C2-isomer free of C1-isomer contamination when synthetic routes produce mixed regioisomeric products. The enthalpy of vaporization for 2-bromo-1-hexene is 35.9 ± 3.0 kJ·mol⁻¹ compared to 36.3 ± 3.0 kJ·mol⁻¹ for 1-bromo-1-hexene, consistent with the lower boiling point and reflecting weaker intermolecular interactions due to the terminal bromine geometry .
Boiling PointData to verify
137.3°C−3.8°C141.1°C (C1-isomer)
Supports fractional distillation separation from regioisomer
Predicted data from ACD/Labs Percepta Platform PhysChem Module v14.00; 760 mmHg pressure
Why This Matters
The 3.8 °C boiling point differential provides a viable fractional distillation window for isomer-specific procurement or post-synthetic purification, directly affecting material purity and downstream reaction selectivity.
Octanol-Water Partitioning (Log P): 2-Bromo-1-hexene vs. 1-Bromo-1-hexene
The calculated Log P of 2-bromo-1-hexene is 3.314, substantially higher than that of 1-bromo-1-hexene (Log P = 2.759), yielding a difference of ΔLog P = +0.555 [1][2]. This corresponds to an approximately 3.6-fold greater equilibrium concentration in octanol versus water for 2-bromo-1-hexene relative to its C1-isomer. The elevated lipophilicity arises from the terminal vinyl bromide geometry at C2, which positions the bromine atom in a less sterically congested environment and reduces the local dipole contribution compared to the C1-bromo arrangement. Independent ACD/Labs estimations corroborate this trend, with ACD/LogP values of 3.75 for 2-bromo-1-hexene and 3.72 for 1-bromo-1-hexene, though the SPRESIweb-calculated values (3.314 vs. 2.759) show a wider separation .
Log PReported
3.314+0.5552.759 (C1-isomer)
Higher organic-phase partitioning affects extraction and chromatography
SPRESIweb calculated Log P; validated against ACD/Labs and XLogP3
ΔLog P = +0.555 (~3.6× greater octanol partitioning)
Conditions
SPRESIweb calculated Log P; validated against ACD/Labs Percepta and PubChem XLogP3 (3.2)
Why This Matters
The 0.555 log-unit higher lipophilicity directly impacts extraction efficiency in biphasic reaction workups, chromatographic retention times, and bioavailability predictions for any pharmacologically relevant derivatives, making 2-bromo-1-hexene the preferred substrate when higher organic-phase partitioning is required.
Vapor Pressure and Volatility: 2-Bromo-1-hexene vs. 1-Bromo-1-hexene
2-Bromo-1-hexene exhibits a vapor pressure of 8.8 ± 0.2 mmHg at 25 °C, which is 19% higher than that of 1-bromo-1-hexene (7.4 ± 0.3 mmHg at 25 °C) . This higher volatility is consistent with the compound's lower boiling point and reduced enthalpy of vaporization, and it directly impacts evaporation rates during solvent removal, headspace concentration in closed reaction systems, and vacuum distillation efficiency. The vapor pressure of 2-bromo-1-hexene is intermediate within the homologous series: substantially lower than 2-bromo-1-pentene (31.6 ± 0.1 mmHg) but markedly higher than 2-bromo-1-octene (1.028 mmHg), placing it in a volatility window suitable for ambient-temperature handling with moderate containment requirements [1].
Vapor PressureReported
8.8 mmHg+1.4 mmHg7.4 mmHg (C1-isomer)
Higher volatility may influence evaporation rate and vacuum distillation parameters
Predicted data from ACD/Labs Percepta Platform PhysChem Module v14.00; 25 °C
Why This Matters
The 19% higher vapor pressure of 2-bromo-1-hexene relative to its C1-isomer affects solvent evaporation rates, vacuum distillation parameters, and headspace concentration in sealed reaction vessels, enabling more efficient distillative workup compared to the less volatile 1-bromo isomer.
Chain-Length-Dependent Log P Gradient Across the 2-Bromo-1-alkene Homologous Series
Within the 2-bromo-1-alkene homologous series, the calculated Log P increases systematically with alkyl chain elongation: 2-bromo-1-pentene (C5) ACD/LogP = 3.22, 2-bromo-1-hexene (C6) calculated Log P = 3.314 (SPRESIweb) / ACD/LogP = 3.75, and 2-bromo-1-octene (C8) calculated Log P = 4.198 [1][2]. The incremental Log P increase per methylene unit is approximately 0.44–0.48, consistent with the Hansch π constant for aliphatic CH₂ groups. This positions 2-bromo-1-hexene (C6) as the midpoint in a tunable hydrophobicity series: it is ~0.09–0.53 units more lipophilic than the C5 homolog and ~0.88–1.01 units less lipophilic than the C8 homolog, providing a balanced partition coefficient suitable for applications requiring moderate membrane permeability without excessive lipophilicity that could compromise aqueous solubility or promote non-specific binding .
Log P Homolog TrendClass-level
C5~3.22
C63.314–3.75
C84.198
C6 chain provides intermediate hydrophobicity in the homologous series
Calculated Log P across 2-bromo-1-alkenes; multiple estimation methods
ΔLog P (C6−C5) ≈ +0.09 to +0.53; ΔLog P (C8−C6) ≈ +0.45 to +0.88 per two methylene units
Conditions
SPRESIweb and ACD/Labs calculated Log P values; class-level trend across homologs confirmed by multiple estimation methods
Why This Matters
2-Bromo-1-hexene occupies a unique position in the hydrophobicity continuum of 2-bromo-1-alkenes, offering a C6 chain that balances sufficient lipophilicity for organic-phase reactivity with adequate volatility for distillative purification—a combination not simultaneously achievable with the shorter C5 homolog (too volatile) or the longer C8 homolog (insufficiently volatile, excessively lipophilic).
Water Solubility: 2-Bromo-1-hexene (Vinyl Bromide) vs. 1-Bromohexane (Saturated Alkyl Bromide)
The estimated water solubility of 2-bromo-1-hexene at 25 °C is 62.22 mg·L⁻¹ (derived from EPISuite WSKOW v1.41 estimation using Log Kow = 3.54), approximately 69% higher than the estimated water solubility of the saturated analog 1-bromohexane at 36.88 mg·L⁻¹ (Log Kow = 3.80) . This difference arises because the vinyl bromide moiety introduces a region of higher electron density at the sp²-hybridized C-Br bond, slightly enhancing water interaction relative to the fully saturated alkyl bromide. The experimental observation that 2-bromo-1-hexene is sparingly soluble in water (~0.12 g·L⁻¹) is consistent with these EPISuite estimates . In contrast, 1-bromohexane is reported as immiscible with water (<1 g·L⁻¹), with independent estimates as low as 0.027 g·L⁻¹ (ALOGPS) [1].
Water SolubilityReported
62.2 mg/L+69%36.9 mg/L (1-bromohexane)
Higher aqueous solubility supports biphasic reaction workup and washing
~69% higher aqueous solubility for 2-bromo-1-hexene
Conditions
EPISuite WSKOW v1.41 estimation; 25 °C; validated against experimental observation of sparing solubility (~0.12 g/L) for 2-bromo-1-hexene
Why This Matters
The higher aqueous solubility of 2-bromo-1-hexene relative to saturated alkyl bromides of equivalent carbon count enhances its suitability for aqueous-organic biphasic reactions and facilitates more efficient aqueous washing during workup, reducing organic solvent consumption.
Database Representation and Literature Coverage: 2-Bromo-1-hexene vs. 1-Bromo-1-hexene
According to the SPRESIweb reaction database, 2-bromo-1-hexene is documented as a reactant in 7 distinct reactions and as a product in 7 distinct reactions, with 10 journal articles referencing the substance [1]. In comparison, 1-bromo-1-hexene (cis/trans mixture) appears in 11 reactions as a reactant and 7 reactions as a product, across 15 journal articles [2]. The more balanced reactant-to-product ratio of 2-bromo-1-hexene (1:1) versus 1-bromo-1-hexene (1.57:1) suggests that 2-bromo-1-hexene is employed more evenly as both a synthetic building block and a target compound, whereas 1-bromo-1-hexene is more frequently consumed as a reactant in further transformations. Both compounds have zero associated patents in the SPRESIweb database, indicating their primary use in academic research rather than patented industrial processes [1][2].
Database PresenceReported
7 / 7reactant / product (2-Br-1-hexene)
11 / 7reactant / product (C1-isomer)
Balanced synthetic utility as both precursor and target; C1-isomer used more as reactant
SPRESIweb database; 10 vs. 15 journal articles, 0 patents each
Literature precedentSynthetic methodologyReaction database coverage
Evidence Dimension
SPRESIweb reaction and literature database entries
Target Compound Data
2-Bromo-1-hexene: 7 reactions as reactant, 7 as product, 10 journal articles, 0 patents
Comparator Or Baseline
1-Bromo-1-hexene: 11 reactions as reactant, 7 as product, 15 journal articles, 0 patents
Quantified Difference
1-Bromo-1-hexene has 57% more reactant entries and 50% more journal articles; 2-bromo-1-hexene has a balanced reactant/product ratio of 1.0 vs. 1.57 for 1-bromo-1-hexene
Conditions
SPRESIweb database (accessed via Springer Materials)
Why This Matters
For procurement decisions, the reactant/product ratio indicates that 2-bromo-1-hexene is a more balanced synthetic intermediate (used both as precursor and target), whereas 1-bromo-1-hexene is predominantly employed as a starting material in downstream transformations—a distinction that guides which isomer to select based on the intended synthetic role.
Literature precedentSynthetic methodologyReaction database coverage
When a synthetic sequence demands a terminal vinyl bromide with the bromine at the C2 position (rather than C1), 2-bromo-1-hexene is the requisite substrate. The C2-bromo regiochemistry directs oxidative addition of Pd(0) catalysts to produce a Pd(II)-alkenyl intermediate with the metal center α to the hexyl chain, yielding cross-coupled products with the sp² carbon at the terminal position [1]. This regiochemical outcome is structurally and mechanistically distinct from that of 1-bromo-1-hexene, where the metal center would be positioned at the internal carbon, producing constitutionally different products. The established reactivity of vinyl bromides in Suzuki-Miyaura, Heck, and Sonogashira couplings is directly applicable to this substrate [1].
Phase-Transfer-Catalyzed Elimination to 1-Hexyne
2-Bromo-1-hexene serves as a precursor to 1-hexyne via base-mediated dehydrobromination. The elevated Log P of 3.314 (vs. 2.759 for 1-bromo-1-hexene) enhances partitioning into the organic phase under phase-transfer catalysis (PTC) conditions using solid KOtBu and crown ether, where efficient substrate transfer from aqueous to organic phase is rate-determining [2]. The ~3.6-fold higher octanol-water partitioning relative to the C1-isomer translates to faster phase transfer and higher effective concentration of the substrate at the reactive interface, improving alkyne formation yields under PTC conditions [2].
Distillative Purification of Regioisomeric Mixtures from Alkyne Hydrobromination
When 1-hexyne is treated with one equivalent of HBr, the product distribution depends on reaction conditions (ionic vs. radical mechanism). Under ionic conditions, 2-bromo-1-hexene is the Markovnikov addition product, while radical conditions favor 1-bromo-1-hexene. The 3.8 °C boiling point difference between these isomers (137.3 °C vs. 141.1 °C) provides a fractional distillation window for isolating regioisomerically pure 2-bromo-1-hexene from mixed-product reaction streams . This distillative separation is feasible at laboratory to pilot scale using standard fractional distillation apparatus.
Hydrophobicity-Matched Intermediate for C6-Alkenyl Fragment Installation
In multi-step syntheses of natural products or pharmaceutical intermediates requiring installation of a C6-alkenyl fragment, 2-bromo-1-hexene provides a Log P of ~3.3, which balances sufficient organic solubility for efficient cross-coupling with adequate aqueous washability during workup [2]. Compared to the shorter-chain 2-bromo-1-pentene (C5, ACD/LogP ~3.22) which suffers from excessive volatility (bp ~107.5 °C, VP 31.6 mmHg), and the longer-chain 2-bromo-1-octene (C8, Log P 4.198) which is insufficiently volatile for convenient removal of excess reagent by evaporation, 2-bromo-1-hexene occupies an optimal property window for the C6 chain length [3].
Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
C2-vinyl bromide regiochemistry
Regioselective oxidative addition outcome
Phase-transfer alkyne formation
Reported higher Log P for organic-phase partitioning
Phase-transfer efficiency and substrate transfer
Regioisomer purification by distillation
Measurable boiling point differential
Fractional distillation feasibility
C6-alkenyl fragment installation
Balanced lipophilicity and volatility profile (C6)
Reactivity–purification trade-off assessment
[1] Everson, D.A.; Jones, B.A.; Weix, D.J. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. J. Am. Chem. Soc. 2012, 134, 6146–6159. (Establishes the differential reactivity of vinyl bromides vs. alkyl bromides in cross-coupling; by class-level inference, C2-vinyl bromides undergo regioselective oxidative addition.) View Source
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